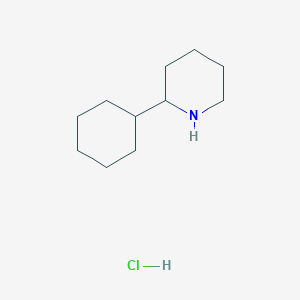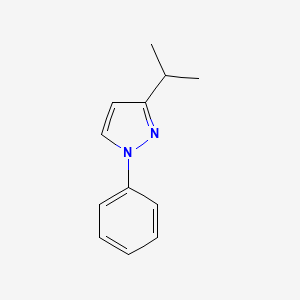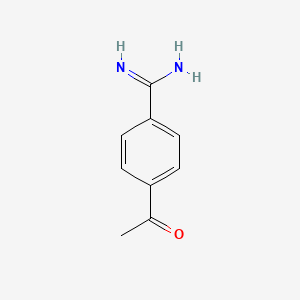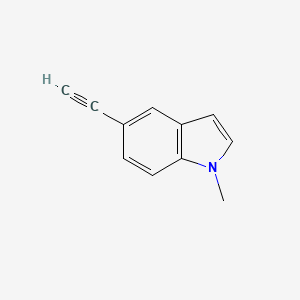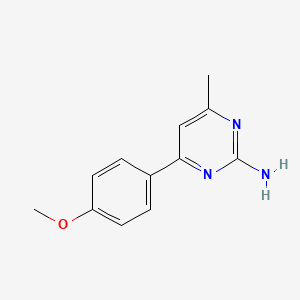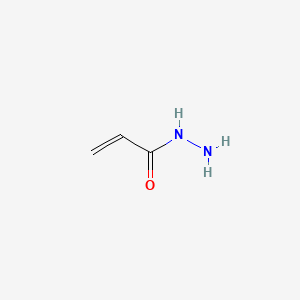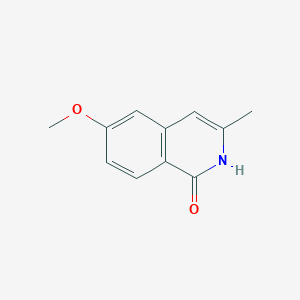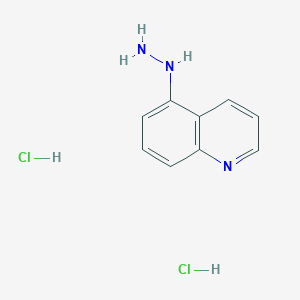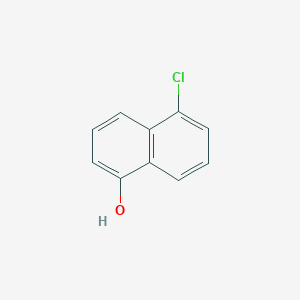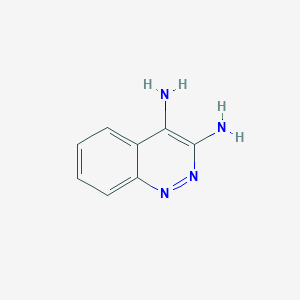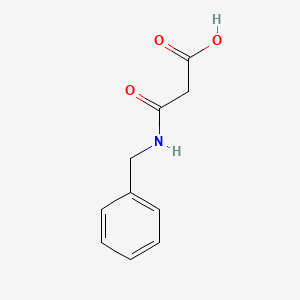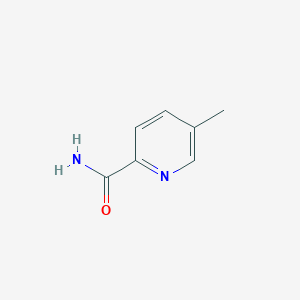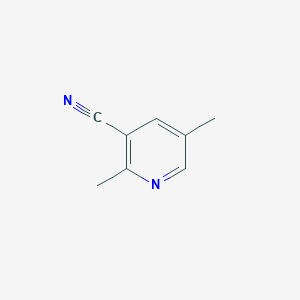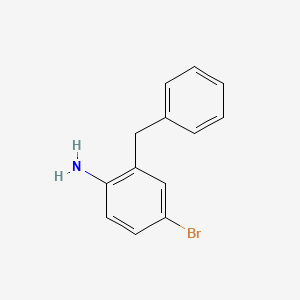
2-Benzyl-4-bromoaniline
Übersicht
Beschreibung
2-Benzyl-4-bromoaniline is an organic compound that belongs to the class of aromatic amines. It is used in the synthesis of various organic compounds and has potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Benzyl-4-bromoaniline is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in the body. For example, some studies have shown that 2-Benzyl-4-bromoaniline can inhibit the activity of certain enzymes such as proteases and kinases, which play a crucial role in various cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Benzyl-4-bromoaniline have been studied in various experimental models. Some studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, 2-Benzyl-4-bromoaniline has been shown to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Benzyl-4-bromoaniline in lab experiments is its relatively simple synthesis method. Additionally, the compound exhibits a broad range of biological activities, making it a versatile starting material for the synthesis of various organic compounds. However, one of the limitations of using 2-Benzyl-4-bromoaniline is its potential toxicity, which may limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for the research on 2-Benzyl-4-bromoaniline. One of the potential areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets in the body. Furthermore, the compound has potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 2-Benzyl-4-bromoaniline is an organic compound that has potential applications in the field of medicinal chemistry. The compound can be synthesized through a relatively simple method and exhibits a broad range of biological activities. Further research is needed to fully understand the mechanism of action of the compound and to identify its potential applications in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4-bromoaniline has been used in various scientific research applications. It has been used as a starting material in the synthesis of various organic compounds such as benzimidazoles, benzoxazoles, and benzothiazoles. These compounds have potential applications in the field of medicinal chemistry as they exhibit various biological activities such as antitumor, antimicrobial, and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
2-benzyl-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIADYBWNQHGRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517779 | |
| Record name | 2-Benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-bromoaniline | |
CAS RN |
86233-09-2 | |
| Record name | 2-Benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



